4-Chloro-5,8-dimethylquinoline

Physical Chemistry Synthetic Intermediate Material Handling

4-Chloro-5,8-dimethylquinoline (CAS 188759-77-5) is a halogenated quinoline derivative characterized by a chlorine atom at the 4-position and methyl groups at the 5 and 8 positions of the quinoline core. Its molecular formula is C11H10ClN with a molecular weight of 191.66 g/mol.

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
CAS No. 188759-77-5
Cat. No. B060977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,8-dimethylquinoline
CAS188759-77-5
Synonyms4-CHLORO-5,8-DIMETHYLQUINOLINE
Molecular FormulaC11H10ClN
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=NC2=C(C=C1)C)Cl
InChIInChI=1S/C11H10ClN/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-6H,1-2H3
InChIKeySDAPXCIJNOHLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5,8-dimethylquinoline (CAS 188759-77-5) Properties and Sourcing Baseline


4-Chloro-5,8-dimethylquinoline (CAS 188759-77-5) is a halogenated quinoline derivative characterized by a chlorine atom at the 4-position and methyl groups at the 5 and 8 positions of the quinoline core . Its molecular formula is C11H10ClN with a molecular weight of 191.66 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly as a building block for constructing more complex quinoline-based libraries [1]. Predicted physicochemical properties include a melting point of 51 °C, a boiling point of 293.3±35.0 °C, a density of 1.188±0.06 g/cm³, and a pKa of 3.85±0.42 .

Why 4-Chloro-5,8-dimethylquinoline Cannot Be Substituted with Generic Chloroquinolines


The substitution pattern on the quinoline core is a critical determinant of both synthetic utility and biological activity. Generic chloroquinolines, such as 4,7-dichloroquinoline, are widely used as antimalarial intermediates, but their chemical and biological behavior is distinct from that of the 5,8-dimethylated series [1]. The presence of methyl groups at the 5 and 8 positions sterically and electronically alters the reactivity of the 4-chloro position, which is crucial for subsequent nucleophilic aromatic substitution reactions [2]. Substituting 4-chloro-5,8-dimethylquinoline with a non-methylated or differently methylated analog in a synthetic sequence that was optimized for this specific scaffold can lead to significantly different reaction rates, yields, and regioselectivity, potentially derailing the entire multi-step synthesis [2]. Furthermore, the 5,8-dimethyl substitution pattern is associated with distinct biological target interactions, as evidenced by unique enzyme inhibition profiles compared to other quinoline derivatives [3].

Quantitative Differential Evidence for 4-Chloro-5,8-dimethylquinoline


Physical State and Handling Differentiation vs. 4,7-Dichloroquinoline

4-Chloro-5,8-dimethylquinoline exhibits a melting point of 51 °C, which is substantially lower than the 81-87 °C range reported for the widely used antimalarial intermediate 4,7-dichloroquinoline . This difference in physical state at or near room temperature can significantly impact handling, storage, and dissolution during synthesis.

Physical Chemistry Synthetic Intermediate Material Handling

Lipophilicity Modulation via 5,8-Dimethyl Substitution

The introduction of methyl groups at the 5 and 8 positions increases the lipophilicity of the quinoline scaffold. The calculated LogP for 4-chloro-5,8-dimethylquinoline is 3.505 [1]. In contrast, the non-methylated analog 4,7-dichloroquinoline has a reported XLogP of 3.60 [2]. While both are lipophilic, the presence of methyl groups in the target compound provides a different substitution vector for modulating physicochemical properties in a lead optimization program.

Medicinal Chemistry Physicochemical Property Drug Design

Synthetic Utility as a Key Intermediate for 4-Substituted Quinolines

4-Chloro-5,8-dimethylquinoline serves as a critical intermediate in a general synthetic methodology for creating a diverse array of 4-substituted quinolines. This methodology demonstrates the utility of the 4-haloquinoline intermediate for late-stage diversification [1]. The synthesis of analogs with varying substituents is typically done from a common intermediate, making this compound a valuable starting point.

Organic Synthesis Methodology Late-Stage Functionalization

High-Value Application Scenarios for 4-Chloro-5,8-dimethylquinoline in R&D and Production


Medicinal Chemistry: Construction of Focused Quinoline Libraries for Drug Discovery

4-Chloro-5,8-dimethylquinoline is optimally deployed as a core scaffold for generating diverse 4-substituted quinoline libraries in drug discovery. The synthetic methodology described by Outt et al. provides a validated route for introducing a wide range of substituents at the 4-position, including alkyl, alkoxy, halo, cyano, and amino groups [1]. This late-stage diversification strategy is highly valued in hit-to-lead and lead optimization campaigns where rapid exploration of structure-activity relationships (SAR) is critical. Researchers aiming to explore novel chemical space around the quinoline core for targets like kinases or GPCRs should prioritize this intermediate over less versatile or more specialized quinoline building blocks.

Process Chemistry: Route Scouting and Optimization for 4-Substituted Quinolines

In a process chemistry setting, the selection of a starting material or intermediate with predictable and scalable reactivity is paramount. The 1998 Outt et al. publication provides a robust synthetic blueprint that includes the conversion of a common precursor to the 4-chloroquinoline intermediate [1]. This precedent reduces the risk and development time associated with scaling up a new synthetic route. The lower melting point (51 °C) relative to 4,7-dichloroquinoline may also simplify handling and transfer operations at larger scale, provided it does not introduce unwanted hygroscopicity or stability issues.

Biological Screening: Investigating the Impact of 5,8-Dimethyl Substitution on Target Engagement

The 5,8-dimethylquinoline core is a privileged scaffold in certain biological contexts. By using 4-chloro-5,8-dimethylquinoline as a starting point, researchers can synthesize focused probe molecules to investigate the effects of this specific substitution pattern on target binding and cellular activity. This is particularly relevant when there is a hypothesis that the 5,8-dimethyl motif enhances metabolic stability or alters the binding conformation compared to other quinoline-based chemotypes. Procuring this specific compound enables the direct testing of this hypothesis without the confounding variables introduced by using a different core structure.

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